3-(1-Methylethylsulfonamido)phenylboronic acid
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Overview
Description
3-(1-Methylethylsulfonamido)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethylsulfonamido)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a sulfonamide. One common method involves the use of phenylboronic acid and an appropriate sulfonamide under conditions that facilitate the formation of the desired product. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylethylsulfonamido)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The sulfonamide group can be reduced under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
3-(1-Methylethylsulfonamido)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Methylethylsulfonamido)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and sulfonamide groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler compound with only a boronic acid group attached to a phenyl ring.
3-(Methanesulfonyl)phenylboronic acid: Similar structure but with a methanesulfonyl group instead of a 1-methylethylsulfonamido group.
4-Formylphenylboronic acid: Contains a formyl group instead of a sulfonamide group.
Properties
Molecular Formula |
C9H14BNO4S |
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Molecular Weight |
243.09 g/mol |
IUPAC Name |
[3-(propan-2-ylsulfonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO4S/c1-7(2)16(14,15)11-9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3 |
InChI Key |
GLCNZUWNNOXVMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C(C)C)(O)O |
Origin of Product |
United States |
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